(2R)-2-Amino-3-(indolin-3-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(indolin-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid typically involves the use of indole derivatives as starting materials. One common method involves the reaction of indole-3-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound often utilize multi-step synthesis processes that are optimized for high yield and purity. These methods may involve the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(indolin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acid derivatives, secondary amines, and various substituted indole compounds .
Scientific Research Applications
(2R)-2-Amino-3-(indolin-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The indole ring structure allows it to interact with various biological macromolecules through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole ring structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Uniqueness
(2R)-2-Amino-3-(indolin-3-yl)propanoic acid is unique due to its chiral center and specific substitution pattern on the indole ring. This gives it distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15)/t7?,9-/m1/s1 |
InChI Key |
SPHNJDOWMOXSMT-NHSZFOGYSA-N |
Isomeric SMILES |
C1C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Origin of Product |
United States |
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